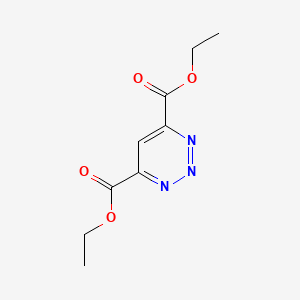
Diethyl 1,2,3-triazine-4,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1,2,3-triazine-4,6-dicarboxylate is a chemical compound with the molecular formula C9H11N3O4 and a molecular weight of 225.20 g/mol . It belongs to the class of 1,2,3-triazines, which are known for their reactivity in inverse electron demand Diels-Alder strategies . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 1,2,3-triazine-4,6-dicarboxylate can be synthesized through a series of chemical reactions involving the formation of the triazine ring and subsequent esterification. One common method involves the reaction of hydrazine derivatives with diethyl oxalate under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the triazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1,2,3-triazine-4,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the triazine ring into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazine ring .
Wissenschaftliche Forschungsanwendungen
Diethyl 1,2,3-triazine-4,6-dicarboxylate has a wide range of scientific research applications, including:
Biology: The compound’s reactivity makes it useful in studying biological processes involving nitrogen-containing compounds.
Wirkmechanismus
The mechanism of action of diethyl 1,2,3-triazine-4,6-dicarboxylate involves its reactivity in chemical reactions. The triazine ring can participate in cycloaddition reactions, forming new chemical bonds and structures. This reactivity is due to the electron-deficient nature of the triazine ring, which makes it a suitable substrate for inverse electron demand Diels-Alder reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1,2,3-triazine-4-carboxylate: Another triazine derivative with similar reactivity but different ester groups.
5-Methoxy-1,2,3-triazine: A triazine compound with a methoxy group, used in similar chemical reactions.
3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine: A related compound with a tetrazine ring, used in similar applications.
Uniqueness
Diethyl 1,2,3-triazine-4,6-dicarboxylate is unique due to its specific ester groups and reactivity in inverse electron demand Diels-Alder reactions. This makes it particularly useful in constructing highly functionalized nitrogen-containing heterocycles, which are valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H11N3O4 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
diethyl triazine-4,6-dicarboxylate |
InChI |
InChI=1S/C9H11N3O4/c1-3-15-8(13)6-5-7(11-12-10-6)9(14)16-4-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
WSXMBZCJYIARRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NN=N1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


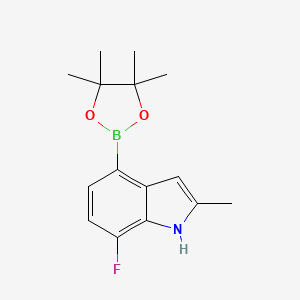
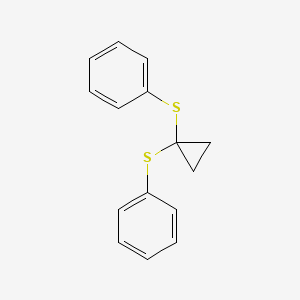

![4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B12052307.png)
![1H,5H-Benzo[ij]quinolizine-6-carboxamide, 2,3-dihydro-7-hydroxy-N-(3-hydroxy-2-pyridinyl)-5-oxo-](/img/structure/B12052327.png)
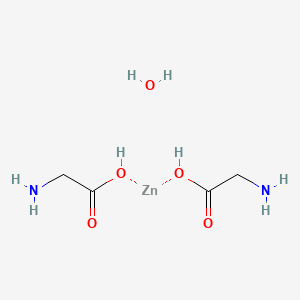
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052342.png)
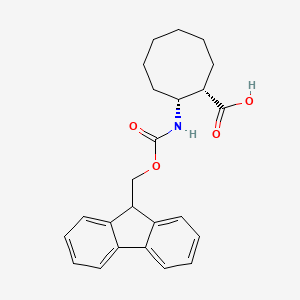

![bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate](/img/structure/B12052363.png)
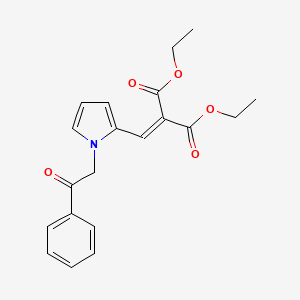
![7-ethyl-6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052370.png)
![[2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12052380.png)
![3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/structure/B12052384.png)
